molecular formula C19H18N2O3 B2938339 4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one CAS No. 1103263-78-0

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one

Cat. No.: B2938339
CAS No.: 1103263-78-0
M. Wt: 322.364
InChI Key: XRMRUZQQQSDVDJ-UHFFFAOYSA-N
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Description

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one is a complex organic compound known for its unique structure and diverse applications in various fields of science. This compound features a piperazine ring substituted with benzoyl groups, making it a significant molecule in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one typically involves multi-step organic reactions. One common method includes the acylation of 3-methylpiperazin-2-one with benzoyl chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the benzoyl groups to benzyl groups.

    Substitution: Nucleophilic substitution reactions can replace the benzoyl groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoylbenzoic acid derivatives, while reduction can produce benzyl-substituted piperazines.

Scientific Research Applications

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one involves its interaction with specific molecular targets. For instance, it can act as an agonist or antagonist at certain receptors, influencing cellular signaling pathways. The benzoyl groups play a crucial role in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylbenzoic acid: Shares the benzoyl functional group but lacks the piperazine ring.

    3-Methylpiperazin-2-one: Contains the piperazine ring but without benzoyl substitution.

    Benzoylpiperazine derivatives: Various derivatives with different substitutions on the piperazine ring.

Uniqueness

4-(4-Benzoylbenzoyl)-3-methylpiperazin-2-one is unique due to its dual benzoyl substitution on the piperazine ring, which imparts distinct chemical and biological properties. This structural feature enhances its ability to interact with multiple targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

4-(4-benzoylbenzoyl)-3-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-18(23)20-11-12-21(13)19(24)16-9-7-15(8-10-16)17(22)14-5-3-2-4-6-14/h2-10,13H,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRMRUZQQQSDVDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NCCN1C(=O)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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